Cas no 25198-45-2 ([(4-chlorophenyl)methyl]hydrazine)
[(4-chlorophenyl)methyl]hydrazine Chemical and Physical Properties
Names and Identifiers
-
- (4-Chlorobenzyl)hydrazine
- 4-Chlorobenzylhydrazine
- 4-Chloro-benzyl-hydrazine
- Hydrazine,[(4-chlorophenyl)methyl]-
- (4-chlorophenyl)methylhydrazine
- [(4-Chlorophenyl)methyl]hydrazine
- p-(Chlorobenzyl)hydrazine
- AM20040024
- 1-Acetlimidazole
- FT-0684635
- OEMUGKBHGOCMKZ-UHFFFAOYSA-N
- CS-0053731
- (4-CHLORO-BENZYL)-HYDRAZINE
- MFCD07643258
- SCHEMBL697507
- A817697
- BB 0219968
- J-515142
- GS-6060
- AKOS000134524
- Hydrazine, [(4-chlorophenyl)methyl]-
- 25198-45-2
- p-chlorobenzylhydrazine
- PB29444
- ALBB-022671
- STL444367
- hydrazine, [(4-chlorophenyl)methyl]-, dihydrochloride
- DB-094832
- [(4-chlorophenyl)methyl]hydrazine
-
- MDL: MFCD07643258
- Inchi: 1S/C7H9ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2
- InChI Key: OEMUGKBHGOCMKZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNN
Computed Properties
- Exact Mass: 156.04500
- Monoisotopic Mass: 156.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 89.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Density: 1.202±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (4.5 g/l) (25 º C),
- PSA: 38.05000
- LogP: 2.39450
[(4-chlorophenyl)methyl]hydrazine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
[(4-chlorophenyl)methyl]hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM107629-5g |
[(4-chlorophenyl)methyl]hydrazine |
25198-45-2 | 95+% | 5g |
$295 | 2021-06-17 | |
| Chemenu | CM107629-10g |
[(4-chlorophenyl)methyl]hydrazine |
25198-45-2 | 95+% | 10g |
$495 | 2021-06-17 | |
| Chemenu | CM107629-25g |
[(4-chlorophenyl)methyl]hydrazine |
25198-45-2 | 95+% | 25g |
$935 | 2021-06-17 | |
| TRC | C365438-100mg |
(4-chlorobenzyl)hydrazine methanesulfonate |
25198-45-2 | 100mg |
$ 70.00 | 2022-04-28 | ||
| TRC | C365438-500mg |
(4-chlorobenzyl)hydrazine methanesulfonate |
25198-45-2 | 500mg |
$ 230.00 | 2022-04-28 | ||
| TRC | C365438-1g |
(4-chlorobenzyl)hydrazine methanesulfonate |
25198-45-2 | 1g |
$ 340.00 | 2022-04-28 | ||
| Fluorochem | 218244-1g |
4-Chlorobenzyl)hydrazine |
25198-45-2 | 95% | 1g |
£161.00 | 2022-03-01 | |
| Fluorochem | 218244-10g |
4-Chlorobenzyl)hydrazine |
25198-45-2 | 95% | 10g |
£726.00 | 2022-03-01 | |
| Ambeed | A411533-5g |
(4-Chlorobenzyl)hydrazine |
25198-45-2 | 98% | 5g |
$258.0 | 2024-07-28 | |
| Chemenu | CM107629-5g |
[(4-chlorophenyl)methyl]hydrazine |
25198-45-2 | 95%+ | 5g |
$438 | 2024-07-28 |
[(4-chlorophenyl)methyl]hydrazine Suppliers
[(4-chlorophenyl)methyl]hydrazine Related Literature
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1. Macrozamin. Part IV. Positional and geometrical isomerism in mixed aliphatic-aromatic azoxy-compoundsJ. N. Brough,B. Lythgoe,P. Waterhouse J. Chem. Soc. 1954 4069
Additional information on [(4-chlorophenyl)methyl]hydrazine
Comprehensive Overview of [(4-chlorophenyl)methyl]hydrazine (CAS No. 25198-45-2): Properties, Applications, and Research Insights
[(4-chlorophenyl)methyl]hydrazine (CAS No. 25198-45-2) is a specialized organic compound featuring a hydrazine functional group linked to a 4-chlorobenzyl moiety. This structure grants it unique reactivity, making it valuable in synthetic chemistry, pharmaceutical intermediates, and materials science. Researchers and industry professionals frequently search for terms like "hydrazine derivatives applications," "4-chlorobenzyl hydrazine synthesis," and "CAS 25198-45-2 solubility," reflecting its multidisciplinary relevance.
The compound's molecular formula (C7H9ClN2) and molecular weight (156.61 g/mol) are critical for stoichiometric calculations. Its melting point and solubility profile (e.g., in polar solvents like ethanol or DMSO) are often queried, as these properties influence its utility in reactions such as condensation or cyclization. Recent studies highlight its role in designing heterocyclic compounds, a trending topic in drug discovery forums.
In pharmaceuticals, [(4-chlorophenyl)methyl]hydrazine serves as a precursor for bioactive molecules, including potential antioxidants and enzyme inhibitors. Searches for "hydrazine-based drug design" have surged, aligning with interest in targeted therapies. Its electron-withdrawing chloro group enhances stability, a feature explored in catalysis research and polymer science.
Environmental and safety considerations are also prominent in discussions. While not classified as hazardous under standard guidelines, proper handling protocols (e.g., glovebox use) are advised. Queries like "CAS 25198-45-2 safety data" underscore user awareness of laboratory best practices.
Innovative applications include its use in agrochemicals and coordination chemistry. The rise of "green chemistry" has spurred interest in optimizing its synthesis to reduce waste—addressing queries such as "sustainable hydrazine derivatives." Analytical techniques like HPLC and NMR are essential for purity verification, another frequent search topic.
In summary, [(4-chlorophenyl)methyl]hydrazine (CAS No. 25198-45-2) bridges fundamental research and industrial innovation. Its versatility in organic synthesis, coupled with emerging trends like green chemistry and drug discovery, ensures its continued relevance. For researchers, understanding its physicochemical properties and reactivity is key to unlocking novel applications.
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